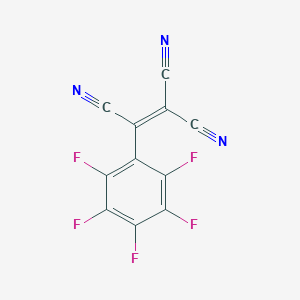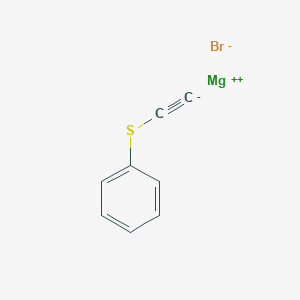
magnesium;ethynylsulfanylbenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;ethynylsulfanylbenzene;bromide is a compound that belongs to the class of Grignard reagents. These reagents are organomagnesium compounds typically represented as RMgX, where R is an organic group and X is a halide . Grignard reagents are widely used in organic synthesis due to their ability to form new carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;ethynylsulfanylbenzene;bromide involves the reaction of ethynylsulfanylbenzene with magnesium in an anhydrous ether solvent . The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction . The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{S}\text{C}\equiv\text{C} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{S}\text{C}\equiv\text{C}\text{MgBr} ]
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound is scaled up using large reactors with precise control over temperature and pressure . The use of automated systems ensures consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Magnesium;ethynylsulfanylbenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and esters . The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from reacting with water .
Major Products
The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the carbonyl compound used .
Scientific Research Applications
Magnesium;ethynylsulfanylbenzene;bromide has several applications in scientific research:
Organic Synthesis: Used to form complex organic molecules by creating new carbon-carbon bonds.
Pharmaceuticals: Plays a role in the synthesis of drug molecules.
Material Science: Used in the production of polymers and other advanced materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Methylmagnesium Bromide: Used in similar nucleophilic addition reactions.
Uniqueness
Magnesium;ethynylsulfanylbenzene;bromide is unique due to the presence of the ethynylsulfanyl group, which can impart additional reactivity and selectivity in organic synthesis .
Properties
CAS No. |
114341-03-6 |
|---|---|
Molecular Formula |
C8H5BrMgS |
Molecular Weight |
237.40 g/mol |
IUPAC Name |
magnesium;ethynylsulfanylbenzene;bromide |
InChI |
InChI=1S/C8H5S.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1 |
InChI Key |
ZATAMPCGDYZAFF-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#CSC1=CC=CC=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


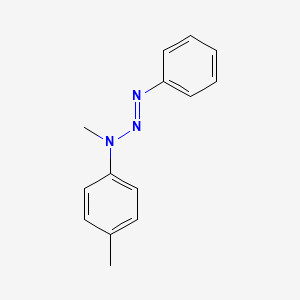
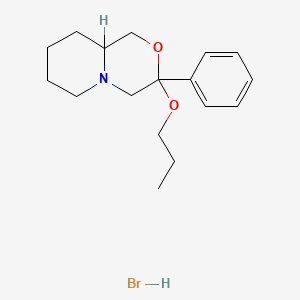
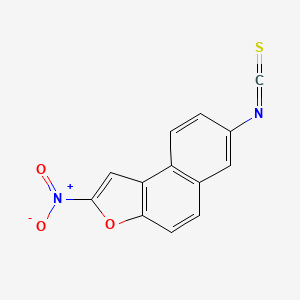
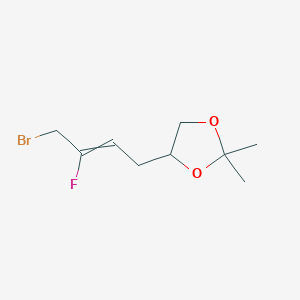
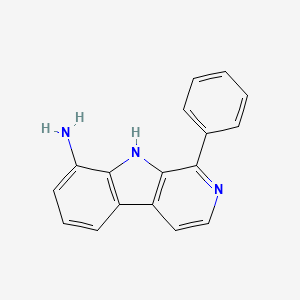
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)
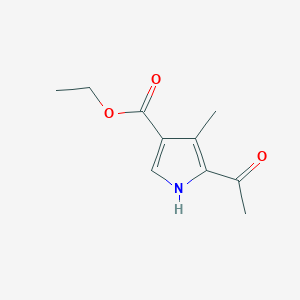
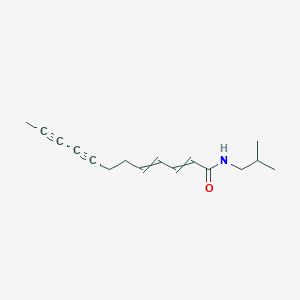
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)

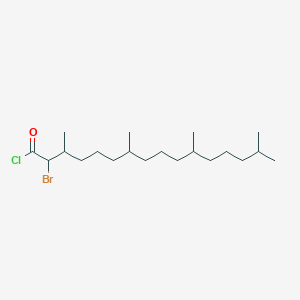
![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)
![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)
